molecular formula C22H23N5O3 B2432922 7-(2,5-Dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 441289-80-1

7-(2,5-Dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid

Katalognummer: B2432922
CAS-Nummer: 441289-80-1
Molekulargewicht: 405.458
InChI-Schlüssel: YNEAGNXYFPGBLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality 7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Herz-Kreislauf-Erkrankungen

Typ-2-Diabetes

Hyperproliferative Erkrankungen

Materialwissenschaften

Zusammenfassend lässt sich sagen, dass die vielfältigen Aktivitäten dieser Verbindung die Bereiche medizinische Chemie, Herz-Kreislauf-Gesundheit, Diabetes-Management und Materialwissenschaften umfassen. Seine einzigartige Struktur und seine biologischen Eigenschaften machen es zu einem spannenden Thema für laufende Forschungs- und Arzneimittelentwicklung . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊

Wirkmechanismus

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s known that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold interacts with its targets, leading to changes in their activity . This interaction could potentially alter the function of the target proteins, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Given its potential targets, it can be inferred that it may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these alterations would depend on the specific context of the biological system.

Result of Action

Given its potential targets, it can be inferred that it may have effects on immune response, oxygen sensing, and signal transduction .

Biologische Aktivität

The compound 7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, alongside its structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C_{19}H_{22}N_{4}O_{3}
  • Molecular Weight : 354.41 g/mol

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. The biological activity of the target compound was evaluated through various assays:

  • COX Inhibition Assays : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary results indicated that the compound exhibited a notable inhibitory effect on COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib.
    CompoundIC50 (μM)Comparison DrugIC50 (μM)
    7-(2,5-Dimethoxyphenyl)-...0.04 ± 0.02Celecoxib0.04 ± 0.01
    This suggests that the compound could serve as a potent anti-inflammatory agent due to its ability to suppress prostaglandin E2 (PGE2) production by inhibiting COX-2 activity .

Anticancer Activity

The anticancer potential of the compound was assessed through cytotoxicity assays against various cancer cell lines. The results indicated that it possesses moderate cytotoxic effects:

  • Cell Viability Assay : The compound was tested against several cancer cell lines using the MTT assay.
    Cell Line% Viability at 50 μg/mLStandard Drug (Vinblastine) % Viability
    A549 (Lung)30.1413.31
    MCF-7 (Breast)27.5418.03
    HeLa (Cervical)24.1115.65
    These findings highlight the potential of the compound as a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings and the triazole-pyrimidine core significantly influence biological activity. Electron-donating groups such as methoxy groups enhance anti-inflammatory activity by stabilizing the molecular structure and improving binding affinity to target enzymes .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:

  • Case Study on Pyrimidine Derivatives : A study demonstrated that pyrimidine derivatives with methoxy substitutions showed enhanced anti-inflammatory effects in carrageenan-induced paw edema models in rats.
  • In Vivo Studies : Animal models treated with similar triazole derivatives showed reduced tumor growth rates compared to untreated controls, indicating a promising avenue for further research into their anticancer properties.

Eigenschaften

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-5-7-15(8-6-13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)17-11-16(29-3)9-10-18(17)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEAGNXYFPGBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.